(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate
Description
Properties
IUPAC Name |
(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBACKJYWZTKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Incensole
The most widely documented method involves the esterification of incensole, the parent alcohol, with acetic anhydride. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) under reflux conditions. This approach leverages the nucleophilic acyl substitution mechanism, where the hydroxyl group of incensole attacks the electrophilic carbonyl carbon of acetic anhydride.
Reaction Conditions :
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Solvent : Anhydrous DCM (to prevent hydrolysis of acetic anhydride).
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Catalyst : DMAP (5 mol%), enhancing reaction rate through intermediate stabilization.
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Workup : Sequential washes with saturated NaHCO₃ and brine to remove excess acetic acid.
The crude product typically contains 80–85% incensole acetate, with impurities arising from residual starting material and diastereomers.
Alternative Synthetic Routes
While direct esterification dominates literature, two less-common methods have been explored:
Enzymatic Acetylation
Lipase-catalyzed acetylation in non-aqueous media offers a stereoselective pathway. However, yields remain suboptimal (≤35%) due to enzyme denaturation at elevated temperatures.
Reaction Optimization and Challenges
Stereochemical Integrity
The bicyclo[10.2.1]pentadeca-5,9-dienyl core contains four stereocenters (1R, 2S, 12S) and two double bonds (5Z, 9Z). Maintaining configuration during acetylation requires:
Solvent and Catalyst Screening
Comparative studies reveal that DCM outperforms tetrahydrofuran (THF) or ethyl acetate due to its non-coordinating nature, which prevents Lewis acid-mediated side reactions. DMAP is preferred over pyridine alone, as evidenced by a 20% increase in yield.
Purification Techniques
Flash Chromatography
Initial purification employs silica gel chromatography with a pentane/diethyl ether (6:1) mobile phase. This step removes non-polar contaminants but achieves only moderate purity (80–85%).
Table 1: Flash Chromatography Parameters
| Parameter | Value |
|---|---|
| Stationary Phase | Silica gel (230–400 mesh) |
| Mobile Phase | Pentane:Diethyl ether (6:1) |
| Elution Volume | 500 mL/g silica |
| Recovery Rate | 92% |
Preparative High-Performance Liquid Chromatography (HPLC)
Final purification uses reversed-phase HPLC with a C18 column and isocratic methanol eluent. This step elevates purity to >99% but reduces overall yield to 62% due to fractionation losses.
Table 2: HPLC Calibration Data for Incensole Acetate
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (100%) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Limit of Detection | 9 µg/mL |
| Linear Range | 15–590 µg/mL |
Analytical Validation
Spectroscopic Characterization
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NMR Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the double bonds in the bicyclic structure, converting them into single bonds and potentially altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles replace the acetate moiety with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Nucleophiles: Hydroxide ions (OH-), amines, and thiols.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of new esters, amides, or thioesters.
Scientific Research Applications
Biological Activities
Research indicates that incensole acetate exhibits several promising biological properties:
1. Antioxidant Activity
- Incensole acetate can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
2. Antimicrobial Properties
- Compounds with similar bicyclic structures have demonstrated effectiveness against a range of bacteria and fungi, suggesting that incensole acetate may possess similar antimicrobial capabilities.
3. Anti-inflammatory Effects
- Studies have shown that incensole acetate can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.
Applications in Various Fields
The compound's diverse applications span several industries:
| Field | Application |
|---|---|
| Pharmaceuticals | Potential use in drug development for anti-inflammatory and antimicrobial agents. |
| Cosmetics | Incorporation into skincare products for antioxidant benefits. |
| Food Industry | Possible use as a natural preservative due to its antimicrobial properties. |
| Agriculture | Exploration as a natural pesticide or fungicide based on its biological activity. |
Antioxidant Activity Study
A study published in the Journal of Natural Products investigated the antioxidant properties of various terpenes, including incensole acetate. The findings demonstrated that incensole acetate effectively reduced oxidative stress markers in vitro.
Antimicrobial Efficacy
Research conducted by the University of California tested the antimicrobial effects of incensole acetate against several pathogens. Results indicated significant inhibition of bacterial growth, supporting its potential as a natural antimicrobial agent.
Anti-inflammatory Mechanisms
A study published in Phytotherapy Research examined the anti-inflammatory effects of incensole acetate in animal models of inflammation. The results showed a marked reduction in inflammatory markers, suggesting its therapeutic potential for treating inflammatory conditions.
Mechanism of Action
The mechanism of action of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and triggering a cascade of biochemical events. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Terpenoid Families
The compound belongs to a class of oxygenated bicyclic terpenes. Key structural analogues include:
Key Observations :
Bioactivity and Pharmacological Comparisons
Neuroprotective Effects
- The compound exhibits neuroprotective activity in Boswellia papyrifera extracts, likely mediated through antioxidant pathways. This contrasts with 2,5,5,8a-tetramethyl chromene hydroperoxide , which may induce oxidative stress at higher concentrations .
- Compared to nerolidol isobutyrate (broad-spectrum antimicrobial), the target compound’s niche in neuroprotection highlights functional specialization among terpenoids .
Chemical Stability and Reactivity
- The 15-oxabicyclo core may confer greater stability against enzymatic degradation compared to furan-containing analogues (e.g., the 534.559 g/mol compound in ), which are prone to ring-opening reactions.
Biological Activity
(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate, commonly known as incensole acetate , is a bioactive compound derived from the resin of Boswellia species, particularly Boswellia carteri. This compound has garnered attention for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anxiolytic effects. Its structural complexity and biological activities make it a subject of interest in pharmacological research.
Molecular Formula: C22H36O3
Molecular Weight: 348.52 g/mol
CAS Number: 34701-53-6
IUPAC Name: (1R,2S,5E,9E,12S)-12-Isopropyl-1,5,9-trimethyl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl acetate
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of incensole acetate. It is believed to exert its action by inhibiting the NF-kB pathway , a critical regulator of inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines and mediators, making it a candidate for treating various inflammatory conditions such as arthritis and asthma .
2. Neuroprotective Effects
Incensole acetate has shown promise in neuroprotection, particularly in models of traumatic brain injury. Research indicates that it can mitigate neuronal damage and promote recovery following head trauma in murine models. This effect is attributed to its ability to modulate inflammatory responses in the central nervous system .
3. Anxiolytic and Antidepressant Effects
In behavioral studies involving mice, incensole acetate demonstrated significant anxiolytic and antidepressant effects. These effects are thought to be mediated through its interaction with various neurotransmitter systems and modulation of stress response pathways .
4. Analgesic Properties
Incensole acetate activates the TRPV3 channel , which plays a crucial role in pain perception and wound healing. This activation suggests that incensole acetate may also serve as an effective analgesic agent .
5. Antibacterial Activity
Preliminary studies have indicated that incensole acetate possesses antibacterial properties against certain strains of bacteria, including Bacillus. This suggests potential applications in treating infections or as a preservative in food products .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What methodologies are recommended for the structural elucidation of this bicyclic acetate derivative?
- Answer : High-resolution NMR spectroscopy (1H/13C, COSY, HSQC, HMBC) is critical for confirming the bicyclo[10.2.1] framework and substituent positions. X-ray crystallography can resolve stereochemical ambiguities, particularly for the 1S,2R,5E,9E,12R configuration noted in the IUPAC name . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Computational tools like DFT-based NMR chemical shift predictions can cross-validate experimental data .
Q. What synthetic strategies are employed to construct the 15-oxabicyclo[10.2.1] core?
- Answer : The core is typically synthesized via intramolecular cyclization of polyunsaturated precursors. For example, epoxide-opening cascades or acid-catalyzed cyclization of terpene-derived intermediates can form the bicyclic framework. Esterification with acetic anhydride introduces the acetate group at the C2 position. Reaction optimization (e.g., solvent polarity, temperature) is crucial to avoid side products like regioisomeric ethers .
Q. How can researchers ensure purity and stability during storage?
- Answer : Store the compound in anhydrous, oxygen-free conditions at –20°C to prevent hydrolysis of the acetate group. Purity should be monitored via HPLC (C18 column, acetonitrile/water gradient). Stability assays under varying pH (3–9) and temperatures (25–60°C) can identify degradation pathways, such as retro-cyclization or oxidation .
Advanced Research Questions
Q. How can stereochemical discrepancies in spectral data be resolved?
- Answer : Conflicting NOESY or J-coupling data may arise from dynamic conformational exchange. Variable-temperature NMR or chiral derivatization (e.g., Mosher’s esters) can isolate enantiomers. Synchrotron X-ray diffraction provides definitive stereochemical assignments, especially for the propan-2-yl and methyl substituents .
Q. What experimental designs are suitable for studying the compound’s reactivity in biological systems?
- Answer : Use isotopic labeling (e.g., 13C at the acetate group) to track metabolic incorporation. In vitro assays with cytochrome P450 enzymes can identify oxidation sites. For mechanistic studies, combine LC-MS/MS with molecular docking to correlate reactivity with the compound’s topology and electronic profile .
Q. How can computational modeling address contradictions in predicted vs. observed bioactivity?
- Answer : MD simulations (e.g., GROMACS) can model interactions with target proteins, highlighting steric clashes or hydrogen-bond mismatches. QSAR models trained on analogous bicyclic compounds improve bioactivity predictions. Validate in vitro using mutagenesis (e.g., alanine scanning) to confirm critical binding residues .
Q. What strategies mitigate challenges in regioselective functionalization of the bicyclic scaffold?
- Answer : Leverage directing groups (e.g., boronate esters) to control C–H activation sites. Transition-metal catalysts (Pd, Ru) enable selective allylic oxidation or cross-coupling at the 5,9-diene positions. Steric maps derived from X-ray data guide site-specific modifications .
Methodological Framework Integration
Q. How to integrate ecological risk assessment into the compound’s lifecycle analysis?
- Answer : Follow the INCHEMBIOL project framework: (1) Determine physical-chemical properties (logP, water solubility); (2) Assess abiotic/biotic degradation via OECD 308/309 guidelines; (3) Model bioaccumulation potential using EPI Suite. Cross-reference with toxicity databases (ECOTOX) to prioritize high-risk metabolites .
Q. What statistical approaches resolve contradictions in dose-response data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
